

# Pilaralisib steady-state exposure AUC measurement

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

Get Quote

## Steady-State Exposure (AUC) of Pilaralisib

The following table summarizes the steady-state pharmacokinetic parameters for different formulations and doses of **pilaralisib**, as established in phase I clinical trials [1] [2].

| Formulation | Dose              | Mean AUC <sub>0-24</sub> (ng × h/mL) | Study Population                                      |
|-------------|-------------------|--------------------------------------|-------------------------------------------------------|
| Tablet      | 400 mg once daily | 2,820,000                            | Patients with advanced solid tumors (N=22)            |
| Capsule     | 400 mg once daily | 2,653,000                            | Patients with advanced solid tumors (historical data) |
| Capsule     | 600 mg once daily | 1,930,000                            | Patients with advanced solid tumors (historical data) |

Key findings from these studies indicate:

- Formulation Impact:** The tablet formulation at 400 mg provided higher plasma exposure than the capsule formulation at either 400 mg or 600 mg, demonstrating improved bioavailability [1] [2].

- **Dose Proportionality:** **Pilaralisib** plasma exposure **did not increase in a dose-proportional manner** across the range of 100 mg to 600 mg once daily [1].
- **Recommended Phase II Dose:** Based on this pharmacokinetic data, the **recommended phase II dose for pilaralisib tablets was established as 400 mg once daily** [1] [2].

## Experimental Protocol for Clinical PK Assessment

The steady-state AUC data was generated within the framework of phase I, open-label, single-arm studies. Here is a detailed breakdown of the experimental methodology.

### Trial Design and Objectives

- **Primary Endpoints:** Maximum Tolerated Dose (MTD) and safety profile of **pilaralisib** tablets.
- **Secondary/Exploratory Endpoints:** Pharmacokinetics (PK), pharmacodynamics, and preliminary efficacy.
- **Study Structure:** The trial used a dose-escalation design where patients with advanced solid tumors received **pilaralisib** tablets orally at doses ranging from 100 mg to 600 mg, once daily, in continuous 28-day cycles [1].

### Patient Eligibility Criteria (Key Inclusion/Exclusion)

- **Inclusion Criteria:**
  - Aged  $\geq 18$  years.
  - Histologically confirmed metastatic or unresectable solid tumor.
  - Eastern Cooperative Oncology Group (ECOG) performance status of  $\leq 2$ .
  - Adequate organ and bone marrow function.
  - Fasting plasma glucose  $< 160$  mg/dL and hemoglobin A1c  $< 8.0\%$  [1].
- **Exclusion Criteria:**
  - Previous treatment with any PI3K inhibitor [1] [3].

### Pharmacokinetic Assessment Methodology

- **Dosing and Sampling:** **Pilaralisib** was administered orally once daily. Blood samples for PK analysis were collected at steady-state to determine the plasma concentration-time profile.

- **AUC Calculation:** The area under the plasma concentration-time curve over 24 hours ( $AUC_{0-24}$ ) was calculated following administration of the tablet formulation [1].
- **Data Comparison:** The exposure from the new tablet formulation was directly compared to historical data from the previous capsule formulation to determine the recommended phase II dose [1].

## Pilaralisib Mechanism of Action and Signaling Pathway

**Pilaralisib** (SAR245408, XL147) is a selective, potent, and reversible oral inhibitor of Class I Phosphoinositide 3-kinases (PI3K) [4]. It inhibits the p110 $\alpha$ ,  $\delta$ , and  $\gamma$  isoforms with  $IC_{50}$  values of 39 nM, 36 nM, and 23 nM, respectively, while being less potent against the p110 $\beta$  isoform [4]. The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in human cancers, driving cell survival, growth, and proliferation [5].

The diagram below illustrates the signaling pathway and **pilaralisib**'s mechanism of action.



## Research Applications and Notes

- **Combination Therapy:** A separate phase I trial investigated **pilaralisib** (both capsule and tablet forms) in combination with paclitaxel and carboplatin. The MTD for the tablet in this regimen was lower, established at **200 mg once daily**. Pharmacokinetic data showed no drug-drug interaction, indicating **pilaralisib** PK was not altered by the chemotherapeutic agents [3].
- **Safety Profile:** The most common treatment-related adverse events associated with **pilaralisib** tablets were diarrhea (40.9%), fatigue (40.9%), decreased appetite (22.7%), and hyperglycemia (22.7%) [1]. These are consistent with the known toxicity profile of PI3K inhibitors.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan- ... [pmc.ncbi.nlm.nih.gov]
2. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan ... [broadinstitute.org]
3. Phase I Dose-Escalation Study of Pilaralisib (SAR245408 ... [pmc.ncbi.nlm.nih.gov]
4. Pilaralisib (XL147) | PI3K inhibitor | Mechanism [selleckchem.com]
5. PI3K/AKT/mTOR signaling transduction pathway and ... [molecular-cancer.biomedcentral.com]

To cite this document: Smolecule. [Pilaralisib steady-state exposure AUC measurement]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547960#pilaralisib-steady-state-exposure-auc-measurement>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)